2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the amination of 5-aminotetrazole.
Formation of the Furan Ring: The furan ring is synthesized separately, often starting from furfural, which undergoes various reactions to introduce the methyl group at the 5-position.
Condensation Reaction: The final step involves a condensation reaction between the tetrazole derivative and the furan derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers and coatings.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The furan ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,5-diaminotetrazole: Another tetrazole derivative with high nitrogen content.
5-methylfurfural: A furan derivative used in various chemical syntheses.
Uniqueness
2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide is unique due to the combination of the tetrazole and furan rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .
Properties
Molecular Formula |
C9H11N7O2 |
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Molecular Weight |
249.23 g/mol |
IUPAC Name |
2-(5-aminotetrazol-2-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H11N7O2/c1-6-2-3-7(18-6)4-11-12-8(17)5-16-14-9(10)13-15-16/h2-4H,5H2,1H3,(H2,10,14)(H,12,17)/b11-4+ |
InChI Key |
RTBIRQIDAOQZFC-NYYWCZLTSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CN2N=C(N=N2)N |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CN2N=C(N=N2)N |
solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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